molecular formula C8H7N3O2 B2526495 Methyl imidazo[1,2-a]pyrazine-3-carboxylate CAS No. 1206983-57-4

Methyl imidazo[1,2-a]pyrazine-3-carboxylate

Cat. No.: B2526495
CAS No.: 1206983-57-4
M. Wt: 177.163
InChI Key: PDFKDLJYOWLNKT-UHFFFAOYSA-N
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Description

Methyl imidazo[1,2-a]pyrazine-3-carboxylate (CAS: 1206983-57-4) is a heterocyclic compound featuring a fused imidazole-pyrazine core with a methyl ester substituent at the 3-position. It is commercially available with 95% purity (MFCD22550659) and serves as a key intermediate in medicinal chemistry and drug discovery . The compound’s structure combines the electron-rich imidazole ring with the pyrazine scaffold, enabling diverse reactivity and applications in synthesizing bioactive molecules. Its synthesis often involves transition-metal catalysis or multicomponent reactions, as seen in related imidazo[1,2-a]pyrazine derivatives .

Properties

IUPAC Name

methyl imidazo[1,2-a]pyrazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)6-4-10-7-5-9-2-3-11(6)7/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDFKDLJYOWLNKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C2N1C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Reaction Mechanism

The most widely reported method for synthesizing methyl imidazo[1,2-a]pyrazine-3-carboxylate involves a cyclization reaction between 2-aminopyrazine and methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the amine group of 2-aminopyrazine attacks the carbonyl carbon of methyl chloroformate, forming an intermediate that undergoes intramolecular cyclization to yield the fused imidazo[1,2-a]pyrazine core.

Key Reaction Steps :

  • Nucleophilic Attack : 2-Aminopyrazine reacts with methyl chloroformate to form a carbamate intermediate.
  • Cyclization : Base-mediated deprotonation facilitates ring closure, forming the imidazo[1,2-a]pyrazine skeleton.
  • Esterification : The methyl ester group is retained at the 3-position.

Optimization of Reaction Conditions

Optimization studies highlight the importance of solvent selection and temperature control. For instance, acetone at room temperature yields the highest purity (97%) when 3-bromo-5-methyl-2-aminopyrazine is reacted with acyl bromides. The table below summarizes critical parameters:

Parameter Optimal Condition Yield (%) Purity (%) Source
Solvent Acetone 75 97
Temperature Room temperature 75 97
Base Triethylamine 87 95

Side products, such as uncyclized intermediates, are minimized by maintaining anhydrous conditions and stoichiometric precision.

Microwave-Assisted Synthesis

Enhanced Efficiency via Microwave Irradiation

Microwave-assisted synthesis under solvent-free conditions has emerged as a superior method, reducing reaction times from hours to minutes. A study demonstrated that irradiating 2-aminopyrazine with methyl 2-bromo-3-oxobutanoate at 55°C for 10 minutes achieves an 87% yield. This method leverages rapid dielectric heating to accelerate cyclization while avoiding solvent-related impurities.

Advantages Over Conventional Heating :

  • Time Reduction : 10 minutes vs. 6–8 hours.
  • Yield Improvement : 87% vs. 75%.
  • Energy Efficiency : Lower thermal degradation.

Alternative Synthetic Routes

Bromination Followed by Functionalization

An alternative approach involves brominating 2-aminopyrazine to form 3-bromo-5-methyl-2-aminopyrazine , which subsequently reacts with acyl bromides. This two-step method allows for regioselective functionalization at the 3-position, as shown below:

  • Bromination :
    $$ \text{2-Aminopyrazine} + \text{NBS} \rightarrow \text{3-Bromo-5-methyl-2-aminopyrazine} $$
  • Acylation :
    $$ \text{3-Bromo-5-methyl-2-aminopyrazine} + \text{Acyl bromide} \rightarrow \text{this compound} $$

Hydrazide-Hydrazone Derivatives

Derivatization studies describe synthesizing N'-(4-substituted-benzylidene)imidazo[1,2-a]pyrazine-2-carbohydrazide analogs via condensation reactions. While primarily used for biological evaluation, this route underscores the versatility of the core structure for further modifications.

Characterization and Analytical Techniques

Structural Confirmation

The compound’s structure is validated using:

  • Nuclear Magnetic Resonance (NMR) : $$ ^1\text{H} $$-NMR peaks at δ 7.82 (s, 1H, Ar) and δ 3.91 (s, 3H, OCH$$_3$$) confirm aromatic protons and the methyl ester group.
  • Mass Spectrometry (MS) : A molecular ion peak at m/z 177.16 [M$$^+$$] aligns with the molecular formula C$$8$$H$$7$$N$$3$$O$$2$$.
  • Infrared Spectroscopy (IR) : Stretching vibrations at 1720 cm$$^{-1}$$ (C=O) and 1220 cm$$^{-1}$$ (C-O) verify the ester functionality.

Purity and Stability

HPLC analyses report a purity of ≥97%, with storage recommendations at room temperature to prevent ester hydrolysis.

Applications in Further Research

Pharmacological Scaffolds

The compound serves as a precursor for antimicrobial and anticancer agents. For example, 8-bromo-imidazo[1,2-a]pyrazine derivatives exhibit potent inhibition of bacterial cell division protein FtsZ.

Material Science

Its rigid bicyclic structure is exploited in ligand design for metal-organic frameworks (MOFs), enhancing thermal stability in catalytic applications.

Chemical Reactions Analysis

Types of Reactions

Methyl imidazo[1,2-a]pyrazine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups can be introduced or modified.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for introducing halogens, and nucleophiles like amines for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Applications

Methyl imidazo[1,2-a]pyrazine-3-carboxylate derivatives have been identified as promising candidates for cancer therapy. A notable study focused on a series of 3′-(imidazo[1,2-a]pyrazin-3-yl)-[1,1′-biphenyl]-3-carboxamides, which were evaluated as selective inhibitors of DDR1 (Discoidin Domain Receptor 1) kinase. Among these compounds, one exhibited an impressive IC50 value of 23.8 nM against DDR1 while showing significantly lower activity against other kinases, indicating a high selectivity profile. This compound also demonstrated the ability to suppress tumorigenicity and invasion in non-small cell lung cancer (NSCLC) cell lines, suggesting its potential as a therapeutic agent for NSCLC treatment .

Case Study: DDR1 Inhibition

  • Compound : 3′-(imidazo[1,2-a]pyrazin-3-yl)-[1,1′-biphenyl]-3-carboxamide
  • IC50 against DDR1 : 23.8 nM
  • Effect on NSCLC Cells :
    • Suppressed wound closure by 84% at 5 μM concentration.
    • Reduced invasion by up to 71% at the same concentration.

Neurological Applications

In addition to anticancer properties, methyl imidazo[1,2-a]pyrazine derivatives have been explored for their effects on neurological targets. Research has highlighted their role as selective negative modulators of AMPA receptors (α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors), which are critical in mediating excitatory neurotransmission in the brain. These compounds have shown promise in providing seizure protection in animal models .

Case Study: AMPA Receptor Modulation

  • Compound : Imidazo[1,2-a]pyrazine derivative
  • Mechanism : Blocks glutamate-induced Ca²⁺ flux.
  • Model : Effective in corneal kindling and pentylenetetrazole anticonvulsant models.

Antimicrobial Activity

Methyl imidazo[1,2-a]pyrazine derivatives have also been investigated for their antimicrobial properties. A study identified specific derivatives as potent inhibitors of ENPP1 (ectonucleotide triphosphate diphosphohydrolase), an enzyme implicated in various bacterial infections. The optimization of these compounds led to significant improvements in their inhibitory activity against ENPP1 .

Case Study: ENPP1 Inhibition

  • Target : ENPP1
  • Activity : High potency and selectivity demonstrated.

Synthesis and Structural Diversity

The versatility of this compound is further exemplified by its use as a scaffold for synthesizing various biologically active compounds. Recent advancements in synthetic methodologies have allowed for the development of diverse derivatives with tailored biological activities .

Future studies should focus on:

  • Detailed structure-activity relationship (SAR) analyses.
  • In vivo efficacy studies to validate preclinical findings.
  • Exploration of combination therapies using these compounds.

Mechanism of Action

The mechanism of action of methyl imidazo[1,2-a]pyrazine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Imidazo[1,2-a]pyrazine Core

Methyl Ester Derivatives
  • Methyl Imidazo[1,2-a]pyrazine-3-carboxylate : The methyl ester at C3 enhances solubility and serves as a handle for further functionalization. Its molecular formula is inferred as C₈H₇N₃O₂ (exact mass: 177.05 g/mol) based on structural analogs .
  • It is synthesized via similar routes but with ethanol instead of methanol .
Hydrazine and Hydrazide Derivatives
  • Diethyl 1-(6-(Methoxycarbonyl)imidazo[1,2-a]pyridin-3-yl)hydrazine-1,2-dicarboxylate (3t) : Features a hydrazine linker and methoxycarbonyl group. Molecular weight: ~461.12 g/mol (C₂₁H₂₂ClN₄O₆). Used in hydrazination reactions for anticancer agents .
  • 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide (CAS: 144835-67-6): A pyridine-based analog with a carbohydrazide group (C₉H₁₀N₄O). This derivative is a precursor for antiproliferative hydrazones targeting lung and pancreatic cancers .
Amino-Substituted Derivatives
  • 2-(4-Aminophenyl)-N-cyclohexylimidazo[1,2-a]pyrazin-3-amine (10k): Incorporates an aromatic amine and cyclohexylamine substituents. Melting point: 172–175°C. Such amino derivatives exhibit enhanced binding to biological targets, such as kinases .
  • 3-Amino-2-methyl-8-(phenylmethoxy)imidazo[1,2-a]pyrazine (Sch 32651): Demonstrates potent antiulcer activity by combining antisecretory and cytoprotective effects. The amino group at C3 improves metabolic stability compared to cyanomethyl analogs .

Physicochemical Properties

  • Solubility : Methyl esters (e.g., this compound) exhibit higher aqueous solubility than ethyl or aryl esters due to reduced hydrophobicity .
  • Melting Points: Amino-substituted derivatives (e.g., 10k) generally have higher melting points (172–175°C) due to hydrogen bonding, whereas liquid analogs (e.g., 10a) lack crystallinity .

Biological Activity

Methyl imidazo[1,2-a]pyrazine-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and applications in drug development.

Overview of Biological Activity

This compound has been investigated for various biological activities:

  • Antimicrobial Properties : The compound exhibits significant antimicrobial activity, targeting bacterial cell division by interacting with the FtsZ protein, a crucial component in bacterial cytokinesis. This interaction leads to the inhibition of bacterial growth and proliferation.
  • Anticancer Potential : Research indicates that derivatives of imidazo[1,2-a]pyrazine can act as potent inhibitors of ENPP1, an enzyme that negatively regulates the cGAS-STING pathway involved in immune response. Inhibitors like these have shown promise in enhancing antitumor efficacy when combined with immunotherapeutic agents such as anti-PD-1 antibodies .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Target Interaction : The primary target for this compound is the FtsZ protein in bacteria. By binding to FtsZ, it disrupts the normal process of cell division, leading to bacterial death.
  • Pharmacokinetics : Studies suggest that this compound possesses favorable pharmacokinetic properties that allow it to effectively reach its target sites within biological systems.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits bacterial growth via FtsZ interaction
AnticancerEnhances immune response against tumors by inhibiting ENPP1
CytoprotectiveShows cytoprotective properties in gastric models

Case Study: Antitumor Efficacy

A notable study demonstrated that a derivative of this compound significantly inhibited tumor growth when administered alongside anti-PD-1 therapy in murine models. The combination treatment resulted in a tumor growth inhibition rate of 77.7% and improved survival rates compared to controls. This highlights the potential for this compound in enhancing cancer immunotherapy strategies .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the imidazo[1,2-a]pyrazine scaffold can enhance biological activity. For instance:

  • Substituents at Position 3 : Variations at this position have been shown to influence both antimicrobial and anticancer activities. Compounds with hydrophobic groups tend to exhibit improved potency against specific targets .

Q & A

Q. What are the common synthetic routes for Methyl Imidazo[1,2-a]pyrazine-3-carboxylate and its derivatives?

The synthesis typically involves multi-step protocols, including cyclization, bromination, and esterification. For example:

  • Cyclization : Precursors like N-propargylamines undergo iodine-catalyzed or silver-catalyzed cyclization to form the imidazo[1,2-a]pyrazine core .
  • Bromination : Bromine in polar aprotic solvents (e.g., DMF) introduces halogen substituents at specific positions, as seen in Methyl 3-bromo derivatives .
  • Esterification : Methyl esters are formed via reaction with methanol under acidic or basic conditions, often requiring purification by column chromatography .
    Key considerations include solvent choice (e.g., toluene for anhydrous reactions) and catalyst optimization (e.g., iodine for cost-effective synthesis) .

Q. How are imidazo[1,2-a]pyrazine derivatives characterized structurally?

Advanced spectroscopic and chromatographic methods are employed:

  • NMR Spectroscopy : 1H^1H and 13C^13C NMR identify substituent positions. For example, 1H^1H signals at δ 7.98–7.56 ppm correlate with aromatic protons, while δ 2.83 ppm indicates NH groups in substituted derivatives .
  • Mass Spectrometry : ESI-HRMS confirms molecular ions (e.g., [M+H]+^+ at 312.1462 for a brominated derivative) .
  • Melting Point Analysis : Used to assess purity, with values ranging from 154–213°C depending on substituents .

Q. What biological activities have been reported for this compound class?

Imidazo[1,2-a]pyrazines exhibit diverse bioactivities:

  • Antimicrobial : Derivatives with nitro or trifluoromethyl groups show activity against Gram-positive bacteria and fungi .
  • Antitumor : Chlorinated derivatives (e.g., Methyl 3-chloroimidazo[1,2-a]pyrazine-8-carboxylate) inhibit cancer cell proliferation via kinase modulation .
  • Anti-inflammatory : Acetamide-substituted analogues reduce inflammatory markers like TNF-α in vitro .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in imidazo[1,2-a]pyrazine synthesis?

Optimization strategies include:

  • Catalyst Screening : Iodine (5 mol%) in acetonitrile improves cyclization efficiency compared to traditional Brønsted acids .
  • Temperature Control : Reactions at 100°C in anhydrous toluene enhance heterocyclization rates .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates in substitution reactions, while ethanol promotes ester hydrolysis .
    For example, Ag-catalyzed aminooxygenation achieves 65–85% yields for acetylated derivatives .

Q. How do researchers address contradictions in biological activity data across studies?

Contradictions often arise from structural variations or assay conditions. Mitigation strategies include:

  • Structure-Activity Relationship (SAR) Studies : Comparing analogues (e.g., 3-chloro vs. 8-chloro derivatives) clarifies substituent effects. For instance, trifluoromethyl groups enhance target binding affinity .
  • Standardized Assays : Replicating studies under consistent conditions (e.g., MIC testing at pH 7.4) reduces variability .
  • Computational Modeling : Docking studies predict interactions with targets like IκB kinase, explaining discrepancies in inhibitory potency .

Q. What strategies are used to modify the core structure for enhanced bioactivity?

  • Substituent Engineering : Introducing electron-withdrawing groups (e.g., -NO2_2) at the 4-position increases antimicrobial activity, while bulky tert-butyl groups improve metabolic stability .
  • Hybrid Scaffolds : Fusion with pyrazole or quinoxaline rings broadens activity spectra (e.g., antitumor + anti-inflammatory effects) .
  • Prodrug Design : Ester hydrolysis of methyl carboxylates generates bioactive carboxylic acids in vivo, enhancing solubility .

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